1-methyl-1H-benzo[d]imidazol-5-yl 4-acetamidobenzenesulfonate

Carbonic anhydrase inhibition Ligand design Hydrogen-bond network

This 1-methylbenzimidazole sulfonate ester bridges benzimidazole pharmacophores and sulfonate prodrug scaffolds. The 4-acetamidobenzenesulfonate moiety provides orthogonal H-bond capacity vs. methyl/thiophene analogs, while 1-methylation eliminates imidazole N–H donation—enhancing metabolic stability and logD (predicted XLogP3 ≈ 2.0–2.5). Validated in silico binding to Leishmania tropica targets (ΔG = −6.29 kcal/mol for analogous scaffold) and patent-cited antiviral space (US4401817A). A strategic reference point for SAR matrices comparing sulfonate substituent effects on solubility, permeability, and isoform selectivity. Ideal for focused library inclusion or fragment-based probe development.

Molecular Formula C16H15N3O4S
Molecular Weight 345.37
CAS No. 1351617-76-9
Cat. No. B2452197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-benzo[d]imidazol-5-yl 4-acetamidobenzenesulfonate
CAS1351617-76-9
Molecular FormulaC16H15N3O4S
Molecular Weight345.37
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)N(C=N3)C
InChIInChI=1S/C16H15N3O4S/c1-11(20)18-12-3-6-14(7-4-12)24(21,22)23-13-5-8-16-15(9-13)17-10-19(16)2/h3-10H,1-2H3,(H,18,20)
InChIKeyAEOPKRATAXKLKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-1H-benzo[d]imidazol-5-yl 4-acetamidobenzenesulfonate (CAS 1351617-76-9): Structural and Procurement Profile


1-Methyl-1H-benzo[d]imidazol-5-yl 4-acetamidobenzenesulfonate (CAS 1351617-76-9) is a heterocyclic sulfonate ester with molecular formula C₁₆H₁₅N₃O₄S and molecular weight 345.37 g/mol [1]. The compound comprises a 1-methylbenzimidazole core linked via a sulfonate ester bridge to a 4-acetamidophenyl moiety, placing it at the intersection of benzimidazole pharmacophores and sulfonate-based prodrug or inhibitor scaffolds [2]. This dual-domain architecture is structurally distinct from simpler benzimidazole sulfonates or phenyl sulfonate esters evaluated in public repositories, and represents a specialized building block or probe molecule rather than a repurposed commodity chemical [3].

Why 1-Methyl-1H-benzo[d]imidazol-5-yl 4-acetamidobenzenesulfonate Cannot Be Interchanged with Generic Analogs


This compound is defined by a precise three-component architecture—a 1-methylbenzimidazol-5-ol core esterified with 4-acetamidobenzenesulfonic acid—that is absent from generic benzimidazole or sulfonate ester catalogs [1]. In closely related sulfonate series, even subtle modifications to the heterocycle (e.g., replacing benzimidazole with benzo[d][1,3]dioxole) or to the acyl group on the phenylsulfonate moiety shift molecular recognition profiles and binding thermodynamics significantly [2]. Furthermore, the 1-methyl substitution on the benzimidazole ring eliminates the imidazole N–H hydrogen-bond donor, altering solubility, metabolic stability, and target engagement compared to N-unsubstituted analogs [3]. These structural features are not captured by generic benzimidazole sulfonates (e.g., 1-methyl-1H-benzo[d]imidazol-5-yl thiophene-2-sulfonate, CAS 1396846-38-0; or 1-methyl-1H-benzo[d]imidazol-5-yl 4-methylbenzenesulfonate), making direct interchange without re-validation scientifically unsound.

Quantitative Differentiation Evidence for 1-Methyl-1H-benzo[d]imidazol-5-yl 4-acetamidobenzenesulfonate (CAS 1351617-76-9)


Molecular Recognition Advantage: Hydrogen-Bond Acceptor Count vs. Generic Benzimidazole Sulfonates

The 4-acetamidobenzenesulfonate moiety introduces two additional hydrogen-bond acceptor atoms (the acetamido carbonyl oxygen and the sulfonate S=O oxygens) and one hydrogen-bond donor (the acetamido NH) relative to simple benzimidazole sulfonates such as 1-methyl-1H-benzo[d]imidazol-5-yl thiophene-2-sulfonate (CID 71790649) [1]. In carbonic anhydrase inhibition studies, the presence of a benzenesulfonamide-like H-bond network is crucial for zinc coordination and affinity; the total hydrogen-bond acceptor count of the target compound is 7, versus 5 for the thiophene-2-sulfonate comparator [2].

Carbonic anhydrase inhibition Ligand design Hydrogen-bond network

Lipophilicity Modulation: XLogP3-AA Comparison with Structural Analogs

The target compound is predicted to have a higher lipophilicity (estimated XLogP3-AA ~2.0–2.5) compared to the more polar N-unsubstituted benzimidazole analog 1-(4-acetamidobenzenesulfonyl)-1H-benzimidazole, due to the N1-methyl group eliminating the imidazole N–H and increasing hydrophobic surface area [1]. For reference, the thiophene-2-sulfonate analog (CID 71790649) has XLogP3-AA = 2.6, while the target compound, bearing the more polar acetamido group on the phenyl ring, is expected to be moderately lower (estimated ~2.0), striking a balance between permeability and aqueous solubility [2].

Physicochemical profiling Drug-likeness Permeability

Rotatable Bond Count and Conformational Pre-organization Relative to 4-Methylbenzenesulfonate Analog

The target compound possesses 4 rotatable bonds (C–N of acetamido, C–S, and two C–O bonds in the ester linkage), compared to 3 rotatable bonds for 1-methyl-1H-benzo[d]imidazol-5-yl 4-methylbenzenesulfonate (which lacks the acetamido group) [1]. The additional rotatable bond in the target compound is the acetamido C–N bond, which introduces a degree of conformational freedom at the terminus of the molecule. In the context of benzimidazole-based carbonic anhydrase inhibitors, increased rotatable bond count has been correlated with moderate reductions in binding entropy but can enable adaptive recognition across CA isoforms [2].

Conformational entropy Binding affinity Ligand efficiency

Class-Level Antiparasitic Potential Evidenced by 4-Acetamidobenzenesulfonate Moiety in Leishmania Protein Docking

The 4-acetamidobenzenesulfonate moiety, when conjugated to a benzo[d][1,3]dioxol-5-yl scaffold, exhibited a binding free energy (ΔG) of −6.29 kcal/mol and formed 4 hydrogen bonds with a Leishmania tropica target protein in a 300-ns molecular dynamics simulation [1]. The target compound (1351617-76-9) carries the identical 4-acetamidobenzenesulfonate warhead but replaces the benzodioxole with a 1-methylbenzimidazole core, which increases the number of heteroatom hydrogen-bond acceptors from 5 to 7 [2]. While direct experimental IC₅₀ data for the target compound against Leishmania are not available, the class-level evidence suggests the sulfonate ester moiety is competent for target engagement.

Antiparasitic Leishmania tropica Molecular docking

High-Value Application Scenarios for 1-Methyl-1H-benzo[d]imidazol-5-yl 4-acetamidobenzenesulfonate (CAS 1351617-76-9)


Carbonic Anhydrase Isoform-Selective Probe Development

The dual hydrogen-bond donor/acceptor profile (HBA=7, HBD=1) and rotatable bond count (4) of this compound make it suitable for designing isoform-selective carbonic anhydrase probes. Benzenesulfonamide-benzimidazole hybrids with similar topology have demonstrated differential Kd values across CA I, II, VII, XII, and XIII isoforms in thermal shift assays [1]. The acetamido group on the target compound may engage the hydrophobic pocket near the zinc-binding site differently than methyl or thiophene substituents, offering an orthogonal selectivity vector worth exploring.

Antiparasitic Screening Library Enrichment

The 4-acetamidobenzenesulfonate ester moiety has shown validated in silico binding (ΔG = −6.29 kcal/mol) to Leishmania tropica protein targets [2]. Substituting the benzodioxole core with a 1-methylbenzimidazole (as in this compound) modulates lipophilicity and H-bond capacity, potentially improving membrane permeability (predicted XLogP3 ≈ 2.0–2.5) and target residence time. This compound is a logical inclusion in focused libraries for phenotypic screening against kinetoplastid parasites.

Physicochemical Comparator in Sulfonate Ester SAR Studies

This compound occupies a strategic position in structure–activity relationship (SAR) matrices comparing benzimidazole sulfonate esters. With molecular weight 345.37 Da, 4 rotatable bonds, and intermediate lipophilicity, it serves as a reference point for evaluating how the acetamidobenzenesulfonate group alters solubility, logD, and permeability relative to methylbenzenesulfonate (MW ~316), thiophene-2-sulfonate (MW 294.4), and 3,5-dimethylisoxazole-4-sulfonate (MW ~307) analogs [3].

Synthetic Intermediate for Antiviral Benzimidazole Libraries

The 1-sulfonylbenzimidazole scaffold, including acetamido-substituted variants, has been claimed in patent literature (US4401817A) as a pharmacologically useful core for antiviral agents [4]. The target compound's sulfonate ester linkage can serve as a protecting group or prodrug element, with the acetamido substituent providing a synthetic handle for further derivatization via hydrolysis, acylation, or coupling reactions.

Quote Request

Request a Quote for 1-methyl-1H-benzo[d]imidazol-5-yl 4-acetamidobenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.